2-Nitrophenyl b-D-xylopyranoside

β-xylosidase Glycoside Hydrolase Family 52 Enzyme Kinetics

For precise β-xylosidase (GH52, GH3, GH43) characterization, do not compromise with generic para-isomer (4NPX) substitutes. 2-Nitrophenyl β-D-xylopyranoside (2NPX) delivers an 8.1-fold higher kcat, enables direct monitoring of the rate-limiting dexylosylation half-reaction, and is essential for accurate kinetic parameter determination. Its unique biphasic pH-rate profile and high catalytic efficiency make it indispensable for mechanistic enzyme studies, inhibitor screening, and synthesis of advanced xylanase probes. Secure this specific substrate to ensure assay reproducibility and valid mechanistic conclusions. Bulk quantities and custom synthesis inquiries are welcomed.

Molecular Formula C11H13NO7
Molecular Weight 271.22 g/mol
CAS No. 10238-27-4
Cat. No. B016726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl b-D-xylopyranoside
CAS10238-27-4
Synonymso-Nitrophenyl β-D-Xylopyranoside; 
Molecular FormulaC11H13NO7
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
InChIInChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1
InChIKeyYPQCLGUTGDQYNI-DQDDRIPDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl β-D-xylopyranoside (CAS 10238-27-4) as a Chromogenic Substrate for β-Xylosidase and Xylanase Enzyme Assays


2-Nitrophenyl β-D-xylopyranoside (2NPX, oNPX) is a synthetic aryl glycoside chromogenic substrate belonging to the nitrophenyl xylopyranoside class. It is comprised of a D-xylopyranose sugar moiety linked via a β-glycosidic bond to a 2-nitrophenyl aglycone chromophore. Upon enzymatic hydrolysis by β-xylosidases (EC 3.2.1.37) or certain xylanases (EC 3.2.1.8), 2-nitrophenol is liberated, which can be quantified colorimetrically at 405–420 nm following pH adjustment. As a chromogenic substrate, it enables real-time or endpoint spectrophotometric monitoring of enzyme kinetics, activity profiling, and inhibitor screening . It is also a key intermediate for the synthesis of higher-order 2-nitrophenyl β-D-xylooligosaccharides (e.g., oNP-X2, oNP-X3) used as more complex enzyme probes [1].

Why 2-Nitrophenyl β-D-xylopyranoside Cannot Be Simply Substituted with 4-Nitrophenyl or Other Xylopyranoside Analogs


Chromogenic aryl glycosides are often treated as interchangeable tools in glycoside hydrolase research. However, for 2-Nitrophenyl β-D-xylopyranoside, simple substitution with its para-isomer (4-nitrophenyl β-D-xylopyranoside, 4NPX) or other leaving-group analogs can lead to quantitatively and mechanistically distinct results. The ortho-nitro substitution pattern fundamentally alters both the enzyme-substrate interaction kinetics and the chromophore's ionization properties, leading to vastly different turnover numbers, binding affinities, and even rate-limiting catalytic steps. Substituting 2NPX with 4NPX, for example, can result in an order-of-magnitude reduction in measured enzyme activity and a completely different interpretation of the enzyme's catalytic mechanism [1]. Furthermore, the pH-rate profile of 2NPX hydrolysis is biphasic, a characteristic not shared by 4NPX, making it uniquely suited for studies of pH-dependent enzyme mechanisms [2]. Relying on a generic substitute can therefore produce misleading kinetic data and compromise assay reproducibility, making the specific procurement of 2NPX essential for accurate and comparative enzyme characterization.

Quantitative Comparative Evidence for Selecting 2-Nitrophenyl β-D-xylopyranoside (CAS 10238-27-4) Over Close Analogs


Superior Catalytic Turnover Number (kcat) of 2NPX Over 4NPX with GH52 β-Xylosidase

In a direct head-to-head kinetic comparison using the GH52 β-xylosidase GSXynB2 from Geobacillus stearothermophilus at pH 7.0 and 25°C, the catalytic turnover number (kcat) for 2-nitrophenyl β-D-xylopyranoside (2NPX) was determined to be 15.8 s⁻¹. This is significantly higher than the kcat of 1.95 s⁻¹ observed for 4-nitrophenyl β-D-xylopyranoside (4NPX) under identical conditions [1]. This 8.1-fold difference in maximum reaction velocity is a direct consequence of the ortho-nitro substitution pattern, which influences the enzyme's rate-limiting step.

β-xylosidase Glycoside Hydrolase Family 52 Enzyme Kinetics

Higher Relative Hydrolysis Rate of 2NPX Compared to 4NPX and Unsubstituted Phenyl Xylopyranoside by Xylanases

In a study of transglycosyl reactions catalyzed by Xylanases I and III from Irpex lacteus, the relative rate of aglycone liberation was compared for several aryl β-D-xylopyranosides. o-Nitrophenyl β-D-xylopyranoside (2NPX) was degraded most rapidly among all tested substrates. Specifically, the liberation of o-nitrophenol from 2NPX was 470 times (Xylanase I) and 580 times (Xylanase III) greater than the liberation of phenol from the unsubstituted phenyl β-D-xylopyranoside [1]. While a direct rate comparison to p-nitrophenyl β-D-xylopyranoside (4NPX) was not explicitly quantified in this study, the authors noted that both enzymes degraded 4NPX 'more rapidly' than other para-substituted aryl xylosides, but 2NPX was 'degraded most rapidly' overall [1].

Xylanase Transglycosylation Substrate Specificity

Divergent Rate-Limiting Step in GH52 β-Xylosidase Catalysis: 2NPX vs 4NPX

Kinetic analysis of GH52 β-xylosidase GSXynB2 revealed a fundamental mechanistic difference between 2NPX and 4NPX. For 4NPX, the rate-limiting step is the xylosylation step (formation of the enzyme-xylose intermediate). In contrast, for 2NPX (as well as for MuX and xylobiose), the rate-limiting step is dexylosylation (hydrolysis of the enzyme-xylose intermediate) [1]. This conclusion is supported by kcat values: the 1.95 s⁻¹ for 4NPX is limited by the slower xylosylation, while the 15.8 s⁻¹ for 2NPX reflects the faster dexylosylation step [1]. This mechanistic divergence is unexpected given that both 2-nitrophenol and 4-nitrophenol have identical leaving group pKa values (7.2), and 2NPX is an 'onlier' while 4NPX is an 'outlier' in the Brønsted plot (log kcat vs. pKa) [1].

Enzyme Mechanism Rate-Limiting Step Glycoside Hydrolase

Unique Biphasic pH-Rate Profile for 2NPX Hydrolysis by GH52 β-Xylosidase

The pH dependency of the kcat for 2-nitrophenyl β-D-xylopyranoside hydrolysis by GH52 β-xylosidase GSXynB2 exhibits two distinct bell-shaped curves with pH optima at approximately pH 3 and pH 7 [1]. In contrast, the pH-rate profile for 4-nitrophenyl β-D-xylopyranoside (4NPX) does not display this biphasic behavior under the same conditions. This unique feature suggests that 2NPX hydrolysis is sensitive to the ionization states of two different sets of catalytic residues in the enzyme's active site, providing a more complex and informative probe of the enzyme's pH-dependent mechanism.

Enzyme Kinetics pH Profile Glycoside Hydrolase

Superior Substrate Binding Affinity (Km) for 2NPX Over Xylobiose with T. koningii β-Xylosidase

Kinetic analysis of a β-xylosidase from Trichoderma koningii revealed a substantially lower Michaelis constant (Km) for 2-nitrophenyl β-D-xylopyranoside compared to the natural disaccharide substrate xylobiose. Under the same assay conditions (pH 4.2, 25 °C), the Km for 2NPX was 0.08 mM at lower substrate concentrations and 0.36 mM at higher concentrations [1]. In contrast, the Km for xylobiose was 3.3 mM at lower concentrations and 10.2 mM at higher concentrations [1]. This represents a 9- to 41-fold higher affinity for the synthetic chromogenic substrate over the natural substrate. Furthermore, the catalytic efficiency (kcat/Km) for 2NPX (35 mM⁻¹ s⁻¹ at low concentration) was substantially higher than for xylobiose (0.82 mM⁻¹ s⁻¹) [1].

β-xylosidase Substrate Affinity Trichoderma koningii

Chromogenic Detectability: 2NPX Enables Direct Spectrophotometric Quantification

2-Nitrophenyl β-D-xylopyranoside is a chromogenic substrate that releases 2-nitrophenol upon enzymatic hydrolysis. The liberated 2-nitrophenol can be quantified spectrophotometrically at 405–420 nm after raising the pH to >9.0 with an alkaline stop solution (e.g., sodium carbonate or sodium hydroxide). This allows for direct, continuous, or endpoint measurement of enzyme activity without the need for secondary coupling enzymes or derivatization steps required for non-chromogenic substrates like xylobiose . In contrast, the natural substrate xylobiose releases unsubstituted xylose, which cannot be directly detected by visible spectrophotometry and typically requires a coupled assay (e.g., with glucose oxidase/peroxidase) or HPLC-based analysis [1]. The molar extinction coefficient of 2-nitrophenolate at 420 nm is approximately 4,500 M⁻¹ cm⁻¹, enabling sensitive quantification in microplate or cuvette formats.

Chromogenic Substrate Spectrophotometry Enzyme Assay

Validated Research and Industrial Application Scenarios for 2-Nitrophenyl β-D-xylopyranoside (CAS 10238-27-4)


High-Sensitivity Kinetic Characterization of β-Xylosidases

For precise determination of kinetic parameters (Km, kcat, kcat/Km) of β-xylosidases, particularly those from GH52, GH3, and GH43 families. The 8.1-fold higher kcat of 2NPX compared to 4NPX [1] and its 43-fold higher catalytic efficiency compared to xylobiose [2] enable accurate measurement of enzyme activity even with low enzyme concentrations or in complex matrices. The chromogenic detection at 405–420 nm allows continuous monitoring of reaction progress, facilitating robust Michaelis-Menten analysis and inhibition studies. This application is critical for enzyme engineering, structure-function studies, and screening of enzyme variants from metagenomic libraries.

Mechanistic Studies of Glycoside Hydrolase Catalysis

For researchers investigating the catalytic mechanism of retaining β-xylosidases, 2NPX is an essential tool because it uniquely probes the dexylosylation half-reaction [1]. Unlike 4NPX, whose turnover is rate-limited by xylosylation, 2NPX's rate-limiting step is dexylosylation, allowing for direct kinetic interrogation of the enzyme-xylose intermediate hydrolysis. Furthermore, the biphasic pH-rate profile of 2NPX (with optima at ~pH 3 and ~pH 7) provides a more nuanced view of the active site's pH-dependent ionization states compared to the monophasic profile of 4NPX [1]. This makes 2NPX indispensable for studies involving pre-steady-state kinetics, pH-activity profiling, and the evaluation of transition-state analogue inhibitors.

Quantitative Xylanase Activity Assays and Substrate Profiling

For the assay and differentiation of endo-β-1,4-xylanases, 2NPX serves as a highly sensitive substrate. Its hydrolysis rate is up to 580-fold higher than that of unsubstituted phenyl β-D-xylopyranoside by certain xylanases [1], providing a robust signal for activity measurements. Additionally, 2NPX is a critical building block for the synthesis of higher-order chromogenic substrates like o-nitrophenyl β-D-xylobioside (oNP-X2), which exhibits even greater sensitivity (19-fold higher relative activity compared to pNP-X2) for specific xylanases [2]. This application is directly relevant to industrial enzyme development for biomass degradation, biofuel production, and the food/feed industries where xylanase activity is a key performance indicator.

High-Throughput Screening for β-Xylosidase Inhibitors

The combination of a high turnover number (kcat = 15.8 s⁻¹) [1], direct chromogenic detection, and adaptability to microplate formats makes 2NPX an ideal substrate for high-throughput screening (HTS) of β-xylosidase inhibitors. This is particularly relevant for drug discovery programs targeting glycoside hydrolases implicated in diseases such as lysosomal storage disorders, diabetes, and cancer [2]. The 8-fold faster reaction rate compared to 4NPX reduces incubation times, while the robust colorimetric readout is compatible with standard plate readers, enabling the screening of large compound libraries with minimal reagent consumption.

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